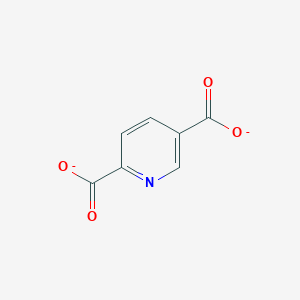
Pyridine-2,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isocinchomeronate(2-) is a pyridinedicarboxylate that is the conjugate base of isocinchomeronate(1-). It is a conjugate base of an isocinchomeronate(1-).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Pyridine-2,5-dicarboxylate (pydc) is involved in the synthesis and structural characterization of various metal coordination polymers. For instance, Zhang et al. (2005) reported the synthesis of Mn, Mn/K, Zn, and Nd pydc coordination polymers with unique 2D and 3D architectures, where the pydc ligand exhibited novel coordination modes, linking up to seven metal atoms and displaying distinct magnetic properties (Zhang et al., 2005).
Energy Storage Applications
Padhy et al. (2018) explored the use of disodium pyridine‐2,5‐dicarboxylate (Na2PDC) as a potential anode for organic sodium‐ion batteries. This electrode material demonstrated a high reversible capacity and excellent cyclability, highlighting its potential in energy storage applications (Padhy et al., 2018).
Thermal and Spectroscopic Properties
Rzączyńska et al. (2010) examined the thermal and spectroscopic properties of light lanthanide (III) complexes with pyridine-2,5-dicarboxylic acid, revealing their stability and decomposition into metal oxides upon heating. This study provides insights into the thermal behavior of these complexes (Rzączyńska et al., 2010).
Metal-Ligand Interaction Studies
Gubanova et al. (2020) studied the reactions of pentaphenylantimony with pyridine-2,5-dicarboxylic acid, revealing the formation of various complexes and highlighting the structural features of these compounds. Such studies contribute to understanding metal-ligand interactions (Gubanova et al., 2020).
Electronic Properties at Molecule-Metal Interfaces
Lennartz et al. (2010) investigated the electronic properties of pyridine-2,5-dicarboxylic acid bonded to the Cu(110) surface, using scanning tunneling microscopy and first-principles calculations. This study provides insights into the electronic mapping of molecular orbitals at molecule-metal interfaces (Lennartz et al., 2010).
Eigenschaften
Molekularformel |
C7H3NO4-2 |
|---|---|
Molekulargewicht |
165.1 g/mol |
IUPAC-Name |
pyridine-2,5-dicarboxylate |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h1-3H,(H,9,10)(H,11,12)/p-2 |
InChI-Schlüssel |
LVPMIMZXDYBCDF-UHFFFAOYSA-L |
SMILES |
C1=CC(=NC=C1C(=O)[O-])C(=O)[O-] |
Kanonische SMILES |
C1=CC(=NC=C1C(=O)[O-])C(=O)[O-] |
Synonyme |
2,5-PDC 2,5-pyridinedicarboxylate 2,5-Pyridinedicarboxylic acid pyridine-2,5-dicarboxylic acid pyridine-2,5-dicarboxylic acid, disodium salt pyridine-2,5-dicarboxylic acid, sodium salt |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4Z)-2-[(E)-2-phenylethenyl]-4-[(E)-3-phenylprop-2-enylidene]-1,3-oxazol-5-one](/img/structure/B1236536.png)
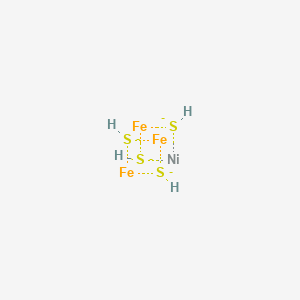
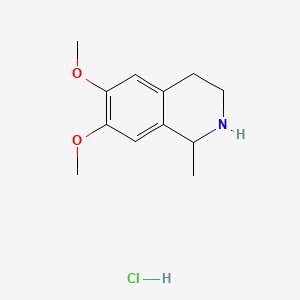
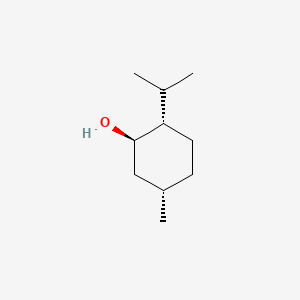
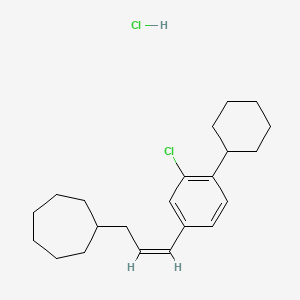

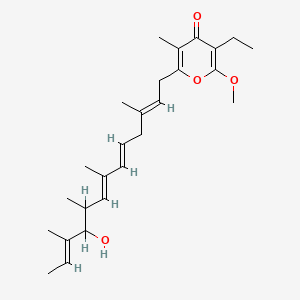
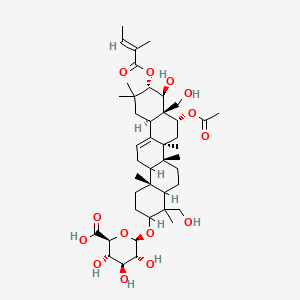
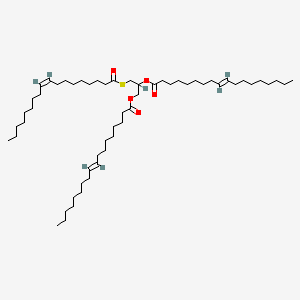
![(5Z,7E)-3-chloro-9-ethyl-2-[(E)-pent-2-en-4-ynyl]-2,3,4,9-tetrahydrooxonine](/img/structure/B1236550.png)
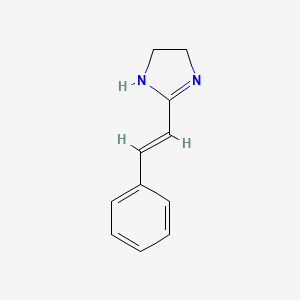
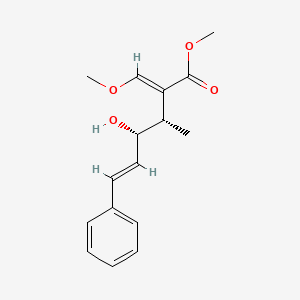
![(E)-But-2-enedioic acid;ethyl N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate](/img/structure/B1236555.png)
![(5Z)-5-[(4-chlorophenyl)hydrazinylidene]-2,2-dimethyloxan-4-one](/img/structure/B1236556.png)